molecular formula C11H7ClO3 B11884914 6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde CAS No. 112059-06-0

6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde

Cat. No.: B11884914
CAS No.: 112059-06-0
M. Wt: 222.62 g/mol
InChI Key: GEHXGKBYEZZKBU-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde is a benzopyran derivative, characterized by a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,4-dinitrophenol with chloroacetic anhydride in the presence of thionyl chloride, resulting in the formation of 6-chloro-3-acetyl-7-methylchromone. This intermediate is then reduced using lithium aluminum hydride to yield the final product .

Chemical Reactions Analysis

6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde undergoes several types of chemical reactions, including:

Scientific Research Applications

6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The compound’s structure allows it to interact with cellular proteins, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

CAS No.

112059-06-0

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

6-chloro-5-methyl-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C11H7ClO3/c1-6-8(12)2-3-9-10(6)11(14)7(4-13)5-15-9/h2-5H,1H3

InChI Key

GEHXGKBYEZZKBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C(=CO2)C=O)Cl

Origin of Product

United States

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